molecular formula C14H15Cl2NO6 B8202846 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate

1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate

Cat. No.: B8202846
M. Wt: 364.2 g/mol
InChI Key: FHTZLTIATGUNCJ-JTQLQIEISA-N
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Description

Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate typically involves the following steps:

    Formation of the dichlorophenoxyacetyl intermediate: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Coupling with an amino acid derivative: The intermediate is then coupled with an amino acid derivative, such as a protected form of butanedioic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Deprotection and esterification: The final step involves deprotecting the amino acid and esterifying the carboxyl groups to form the dimethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications could include its use as a drug candidate or a pharmacological tool.

    Industry: It might be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism by which 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    Gene expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate: A similar compound with a propanoate moiety instead of butanedioate.

    Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioate: A compound with a pentanedioate moiety.

Uniqueness

Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO6/c1-21-13(19)6-10(14(20)22-2)17-12(18)7-23-11-4-3-8(15)5-9(11)16/h3-5,10H,6-7H2,1-2H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTZLTIATGUNCJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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